2-Chloro-1,3-dimethylimidazolinium
Description
Contextualization within Imidazolinium Salt Chemistry
Imidazolinium salts represent a class of organic salts characterized by a five-membered heterocyclic cation containing two nitrogen atoms. These salts are a subset of N-heterocyclic compounds and are distinct from their parent imidazoles, consisting of a discrete cation and anion pair. rsc.orgresearchgate.net The structure of the imidazolium (B1220033) cation allows for extensive functionalization, enabling the tuning of properties such as solubility and amphiphilicity. rsc.org
This versatility has led to their widespread use in various chemical fields. rsc.org Imidazolium salts are well-known as room-temperature ionic liquids (RTILs), which are valued as green solvents due to their low vapor pressure and chemical stability. acs.org They also serve as precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. researchgate.netacs.org Furthermore, research has explored the biological applications of imidazolium salts, including their potential as antimicrobial and anticancer agents. rsc.orgbohrium.com
2-Chloro-1,3-dimethylimidazolinium chloride belongs to the specific category of chloroamidinium salts. cmu.edu Its chemical behavior is largely dictated by the electrophilic carbon atom in the C-N-C fragment, which is readily attacked by nucleophiles. This reactivity profile distinguishes it from many other imidazolinium salts and underpins its utility as a specialized reagent in synthesis.
Historical Development and Significance in Organic Synthesis
The development of this compound chloride as a key reagent has its roots in the search for efficient and mild activating agents for various chemical transformations. Initially, it was prepared by the chlorination of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) using the highly toxic reagent phosgene (B1210022). cmu.edu Subsequent research led to the development of safer and more convenient synthesis methods, utilizing reagents like oxalyl chloride or trichloromethylchloroformate (diphosgene). cmu.edu A significant advancement was the preparation of the more stable, non-hygroscopic hexafluorophosphate (B91526) salt (CIP) by treating an aqueous solution of DMC with ammonium (B1175870) hexafluorophosphate. acs.orgcmu.edu
The primary significance of this compound chloride in organic synthesis lies in its role as a powerful dehydrating agent, often serving as a superior alternative to dicyclohexylcarbodiimide (B1669883) (DCC). cmu.eduacs.orgresearchgate.net Unlike DCC, the byproduct of DMC-mediated reactions, 1,3-dimethyl-2-imidazolidinone, is water-soluble, which simplifies product purification. cmu.edu
The applications of DMC are extensive and continue to expand. It has proven to be a versatile reagent for a wide array of chemical reactions.
Key Applications in Organic Synthesis:
Dehydration Reactions: DMC is highly effective for ester and amide bond formation, including in peptide synthesis. biosynth.comtcichemicals.comresearchgate.net It is also used in the construction of various heterocycles through cyclodehydration reactions. acs.orgchemicalbook.com
Chlorination: The reagent can act as a chlorinating agent for various substrates. chemicalbook.comacs.org For instance, it is used to convert hemiacetals into the corresponding glycosyl halides. researchgate.net
Oxidation and Reduction: In combination with other reagents like dimethyl sulfoxide (B87167) (DMSO), DMC can facilitate oxidation reactions. cmu.edu It is also applicable in certain reduction and rearrangement reactions. chemicalbook.comacs.org
Carbohydrate Chemistry: DMC, also referred to as Shoda's reagent, is particularly useful in carbohydrate chemistry for the selective activation of the anomeric center of unprotected sugars in aqueous solutions. researchgate.netresearchgate.net This allows for the direct synthesis of glycosides, glycosyl azides, and other glycoconjugates without the need for complex protecting group strategies. researchgate.netresearchgate.net
The table below summarizes selected applications of this compound chloride in the synthesis of various organic compounds.
| Reaction Type | Substrates | Product Type | Reference |
| Esterification | Carboxylic Acids, Alcohols | Esters | cmu.edu |
| Amide Formation | Carboxylic Acids, Amines | Amides | researchgate.net |
| Heterocycle Synthesis | β-Amino Alcohols, Carbon Disulfide | 1,3-Oxazolidine-2-thiones | acs.org |
| Heterocycle Synthesis | N-Nitroso-N-phenylglycine | Sydnone | cmu.edu |
| Glycosyl Chloride Synthesis | Hemiacetals | α-Glycosyl Chlorides | researchgate.net |
The following table details the physicochemical properties of this compound chloride and its hexafluorophosphate derivative.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound chloride (DMC) | C₅H₁₀Cl₂N₂ | 169.05 | 133-140 | 37091-73-9 |
| This compound hexafluorophosphate (CIP) | C₅H₁₀ClF₆N₂P | 278.56 | 231 (dec) | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXJRHWHHYJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75126-82-8 | |
| Record name | 2-Chloro-1,3-dimethylimidazolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075126828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T502SBK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Mechanistic Investigations of 2 Chloro 1,3 Dimethylimidazolinium
Role as a Dehydrating Agent in Organic Transformations
DMC is recognized as a potent dehydrating agent, often used as an alternative to traditional reagents like carbodiimides for facilitating condensation reactions. cmu.eduresearchgate.net Its preparation is achieved through the chlorination of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), and after the dehydration reaction, the regenerated DMI byproduct can be easily removed by washing with water. cmu.eduthieme-connect.com
DMC presents several advantages over common carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI). cmu.edu While DCC is widely used due to its low cost, it suffers from relatively low reactivity and the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble, complicating product purification. cmu.eduluxembourg-bio.com EDCI was developed to address the byproduct issue, as its corresponding urea (B33335) is water-soluble, but it remains an expensive reagent. cmu.edu
DMC, a low-cost and non-toxic alternative, circumvents these issues. cmu.eduthieme-connect.com The reaction mechanism differs significantly. Carbodiimides like DCC react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by a nucleophile (e.g., an amine) to form the desired product, releasing the urea byproduct. luxembourg-bio.com
In contrast, DMC functions by activating the carboxylic acid through a different pathway. The carboxylate attacks the electrophilic C2 carbon of the imidazolinium ring, leading to the formation of an activated ester-like intermediate with the expulsion of a chloride ion. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, yielding the final amide or ester and regenerating the water-soluble 1,3-dimethyl-2-imidazolidinone (DMI). cmu.edu
| Feature | 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | Dicyclohexylcarbodiimide (DCC) | N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) |
|---|---|---|---|
| Mechanism | Activation of carboxyl group via an activated ester-like intermediate. | Activation of carboxyl group via an O-acylisourea intermediate. luxembourg-bio.com | Activation of carboxyl group via an O-acylisourea intermediate. |
| Byproduct | 1,3-Dimethyl-2-imidazolidinone (DMI). cmu.edu | Dicyclohexylurea (DCU). cmu.edu | N-Ethyl-N'-(3-dimethylaminopropyl)urea. |
| Byproduct Removal | Highly water-soluble, removed by simple aqueous workup. cmu.eduthieme-connect.com | Insoluble in many organic solvents, removed by filtration, but can be difficult. cmu.edu | Water-soluble, removed by aqueous workup. cmu.edu |
| Cost | Low cost. cmu.edu | Inexpensive. cmu.edu | Expensive. cmu.edu |
| Reactivity | Considered a powerful dehydrating agent. cmu.edu | Lower reactivity compared to DMC. cmu.edu | Good reactivity, similar in principle to DCC. |
The formation of ester and amide bonds using DMC proceeds through a two-step mechanism involving the activation of a carboxylic acid.
Activation Step: The carboxylic acid, typically in the presence of a base like triethylamine, is deprotonated to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic C2 position of the DMC cation. This results in the formation of a highly reactive acyloxyimidazolinium intermediate, effectively an activated ester, with the displacement of the chloride ion.
Nucleophilic Attack: The alcohol or amine nucleophile then attacks the carbonyl carbon of the activated ester intermediate. This addition-elimination sequence leads to the formation of the desired ester or amide bond and the release of the stable, water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI). cmu.edu
This process is efficient for a wide range of carboxylic acids and nucleophiles, including those with considerable steric hindrance. researchgate.net The reaction conditions are generally mild and nearly neutral. cmu.eduresearchgate.net
DMC has proven to be a highly effective reagent for constructing various heterocyclic rings through intramolecular or intermolecular dehydration reactions. biosynth.comcmu.eduacs.org
Sydnone Synthesis: DMC facilitates the cyclodehydration of N-substituted N-nitroso-α-amino acids to form sydnones (1,2,3-oxadiazoles) in excellent yields, outperforming its bromo-analogues. cmu.edu
Azetidin-2-one (β-Lactam) Synthesis: β-Lactams can be prepared in good yields by the DMC-mediated reaction of carboxylic acids with imines in the presence of a base. cmu.edu
1,3,4-Oxadiazole Synthesis: The reaction of acylhydrazines with carboxylic acids in the presence of DMC provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. cmu.edu
2-Aminobenzimidazole Synthesis: DMC can be used for the one-pot synthesis of 2-aminobenzimidazoles from 1,2-diaminoarenes and isothiocyanates at room temperature. researchgate.net
1,2,4-Thiadiazole Synthesis: In the presence of dimethyl sulfoxide (B87167) (DMSO), DMC promotes the self-condensation of thioamides to afford 1,2,4-thiadiazoles in excellent yields. The proposed mechanism involves the activation of the thioamide by DMC, followed by dimerization and cyclization. cmu.edu
| Heterocycle Formed | Starting Materials | Role of DMC | Reference |
|---|---|---|---|
| Sydnones | N-nitroso-N-phenylglycine | Cyclodehydration | cmu.edu |
| Azetidin-2-ones (β-Lactams) | Carboxylic acids and Imines | Dehydrative [2+2] cycloaddition | cmu.edu |
| 1,3,4-Oxadiazoles | Acylhydrazines and Carboxylic acids | Cyclodehydration | cmu.edu |
| 1,2,4-Thiadiazoles | Thioamides (self-condensation) | Oxidative cyclization/dehydration | cmu.edu |
| 2-Aminobenzimidazoles | 1,2-Diaminoarenes and Isothiocyanates | Promotes thiourea (B124793) formation and subsequent cyclization | researchgate.net |
Activation of Anomeric Hydroxyl Groups in Carbohydrate Chemistry
A significant application of DMC is in carbohydrate chemistry, where it demonstrates a remarkable ability to selectively activate the anomeric hydroxyl group of unprotected sugars, even in aqueous solutions. rsc.orgbeilstein-journals.org This allows for direct glycosylation reactions without the need for extensive protecting group manipulations, a major step forward in carbohydrate synthesis. rsc.orgresearchgate.net
DMC's utility in protecting-group-free glycosylation stems from its selective reaction with the most acidic hydroxyl group in an unprotected sugar, which is the anomeric hydroxyl. nih.gov In the presence of a base (e.g., triethylamine), DMC activates the anomeric center of mono-, di-, and oligosaccharides. beilstein-journals.org
The proposed mechanism begins with the formation of a glycosyl imidazolinium intermediate. mdpi.com The anomeric hydroxyl group attacks the electrophilic carbon of DMC, forming an activated α- or β-DMC complex. beilstein-journals.org From this intermediate, several pathways are possible:
Direct displacement of the activated anomeric center by a nucleophile. beilstein-journals.org
Formation of a 1,2-anhydro sugar (an epoxide, often called a "sugar epoxide") via intramolecular participation of the C2-hydroxyl group. This intermediate is then opened by a nucleophile. rsc.orgbeilstein-journals.org
Formation of a glycosyl oxazoline (B21484) intermediate, particularly with 2-acetamido sugars, which can then be activated for glycosylation. rsc.org
This selective activation enables the direct synthesis of various glycosides and glycoconjugates, such as glycosyl thiols, glycosyl dithiocarbamates, and glycosyl phosphates, from unprotected sugars. rsc.orgmdpi.comresearchgate.net
The stereochemical outcome of glycosylations using DMC is highly dependent on the substrate and the reaction pathway.
1,2-trans Stereocontrol: For sugars with a participating group at the C2 position (like a hydroxyl or acetamido group), high levels of 1,2-trans stereocontrol are typically observed. rsc.org This is due to neighboring group participation, which leads to the formation of intermediates like 1,2-anhydro sugars or oxazolines. rsc.orgbeilstein-journals.org The subsequent nucleophilic attack on this intermediate occurs from the face opposite to the C2 substituent, resulting in the exclusive formation of the 1,2-trans product (e.g., β-glycosides for glucose and galactose series). rsc.org
1,2-cis Stereocontrol and In-Situ Isomerization: DMC can also be used to generate α-glycosyl chlorides with excellent selectivity. researchgate.netntu.edu.sg This method is effective for a wide range of protected sugars. The high α-selectivity is attributed to the in-situ anomerization of the kinetically formed β-glycosyl chloride to the thermodynamically more stable α-anomer. researchgate.netntu.edu.sgnih.gov This isomerization process is crucial for achieving high stereoselectivity for the 1,2-cis product. These stable α-glycosyl chloride donors can then be used in one-pot glycosylation reactions to synthesize disaccharides and other glycosides efficiently. ntu.edu.sg
| Reaction Type | Sugar Substrate | Key Intermediate/Process | Predominant Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Glycosylation (unprotected) | 2-Acetamido sugars | Glycosyl oxazoline | 1,2-trans | rsc.org |
| Glycosylation (unprotected) | Sugars with C2-OH | 1,2-Anhydro sugar | 1,2-trans | rsc.orgbeilstein-journals.org |
| Glycosyl Chloride Formation | Protected hemiacetals | In-situ isomerization (β → α) | α-Chloride (1,2-cis precursor) | researchgate.netntu.edu.sg |
| Anomeric Acetylation (unprotected) | Sugars with C2-OH | Neighboring group participation | Stereoselective for 1,2-trans | researchgate.net |
Halogenation Reactions Mediated by this compound
This compound chloride (DMC) is a versatile reagent in organic synthesis, demonstrating notable efficacy in halogenation reactions. acs.orgacs.orgchemimpex.com This section explores its application in the chlorination of various substrates and delves into the proposed mechanistic pathways governing these transformations.
Chlorination of Alcohols and Related Substrates
DMC has proven to be a highly effective reagent for the chlorination of alcohols under nearly neutral conditions. acs.orgacs.org This method offers a mild and efficient alternative to traditional chlorinating agents. researchgate.net Primary alcohols are readily converted to their corresponding chlorides in good yields. The reaction is tolerant of various functional groups, including unsaturation and existing halogen atoms within the alcohol substrate. acs.org Notably, even acid-sensitive alcohols, such as those containing a carbobenzoxy (Cbz) protecting group, undergo successful chlorination without complication. acs.org
The scope of DMC-mediated chlorination extends beyond simple alcohols. For instance, substituted benzyl (B1604629) alcohols, particularly those with electron-withdrawing groups, can be converted to their corresponding chlorides. mdpi.com This provides a direct route for the preparation of benzyl chlorides from the parent alcohols. mdpi.com Furthermore, DMC has been successfully employed in the synthesis of α-glycosyl chlorides from unprotected reducing sugars, a transformation that proceeds with high yields and excellent α-selectivity. researchgate.netntu.edu.sg This method is compatible with a wide array of labile hydroxyl protecting groups commonly used in carbohydrate chemistry. researchgate.netntu.edu.sg
Below is a table summarizing the chlorination of various alcohols and related substrates using DMC, highlighting the versatility and efficiency of this reagent.
| Substrate | Product | Yield (%) | Reference |
| Primary Alcohols | Alkyl Chlorides | Good | acs.org |
| Acid-Sensitive Alcohols (with Cbz group) | Corresponding Chlorides | Good | acs.org |
| Electron Withdrawing Group-Substituted Benzyl Alcohols | Corresponding Benzyl Chlorides | Moderate | mdpi.com |
| Unprotected Reducing Sugars | α-Glycosyl Chlorides | 80-96 | researchgate.netntu.edu.sg |
Proposed Mechanistic Pathways of Halogen Transfer
The mechanism of halogen transfer from this compound chloride to a substrate, such as an alcohol, is believed to proceed through the formation of an activated intermediate. In the case of alcohol chlorination, the alcohol is thought to initially react with DMC to form an alkoxyamidinium salt. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the corresponding alkyl chloride and the regeneration of 1,3-dimethyl-2-imidazolidinone (DMI). lookchemmall.com
For the synthesis of α-glycosyl chlorides, a similar mechanism is proposed where the anomeric hydroxyl group of the unprotected sugar is regioselectively activated by DMC. researchgate.net This activation facilitates the nucleophilic attack by the chloride ion. The excellent α-selectivity observed in these reactions is attributed to the in-situ isomerization of the initially formed β-glycosyl chloride to the more thermodynamically stable α-anomer. researchgate.netntu.edu.sg
In some instances, the reaction pathway can be influenced by the solvent and other reagents present. For example, in the chlorination of substituted benzyl alcohols using tosyl chloride, it is proposed that the alcohol initially reacts to form a tosylate intermediate. researchgate.net The chloride ion, present in the reaction mixture, then displaces the tosyl group to yield the benzyl chloride. researchgate.net While this specific example does not directly involve DMC, it provides insight into the general principles of nucleophilic substitution in chlorination reactions.
Oxidative and Reductive Transformations
Beyond its role in halogenation, this compound chloride also participates in a range of oxidative and reductive processes, showcasing its diverse reactivity profile. acs.orgacs.org
Catalytic Roles in Oxidation Reactions
DMC has been identified as a participant in various oxidation reactions. acs.orgacs.org For instance, it can facilitate the oxidation of secondary alcohols. The combination of DMC and dimethyl sulfoxide (DMSO) has been shown to be effective for the self-condensation of thioamides to afford 1,2,4-thiadiazoles, a process that involves an oxidation step. cmu.edu While detailed mechanistic studies on the direct catalytic role of DMC in many oxidation reactions are still emerging, its ability to act as an activating agent is a key factor. lookchem.com
It is important to distinguish the reactivity of the imidazolinium salt from its constituent parts or related compounds. For example, dimethyl carbonate (DMC, the solvent, not to be confused with the imidazolinium salt) has been investigated as a green solvent for photocatalytic oxidation reactions and can itself undergo oxidation. rsc.orgunizar.esnih.gov In some systems, monoperoxy carbonic acid methyl ester, generated in situ from dimethyl carbonate and hydrogen peroxide, acts as the active oxidant. rsc.org
Pathways to N-Heterocyclic Carbene Formation from this compound
A significant aspect of the chemistry of this compound salts is their potential to serve as precursors for the formation of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread application as ligands in organometallic chemistry and as organocatalysts.
The formation of an NHC from a this compound salt typically involves the removal of the chlorine atom at the C2 position and a proton from the imidazolinium ring. One proposed pathway involves the deprotonation of the imidazolinium salt at the C2 position by a suitable base to generate the corresponding NHC. However, the direct deprotonation of the 2-chloro species is not the most common route.
A more frequently utilized pathway involves the reaction of the this compound salt with a nucleophile, which displaces the chloride. The resulting substituted imidazolinium salt can then be deprotonated to form the NHC. For example, reaction with an amine can lead to the formation of a guanidinium (B1211019) salt, which can subsequently be deprotonated to form a guanidinium ylide, a related reactive intermediate. lookchemmall.com
Furthermore, imidazolium (B1220033) salts, which are structurally related to this compound chloride, are well-established precursors to NHCs. The transformation of N-alkyl imidazoles with dimethyl carbonate can lead to the formation of NHC-CO2 adducts, which can then serve as NHC transfer agents. acs.org While this does not start from the 2-chloro derivative, it illustrates the general principle of generating NHCs from imidazolium-based precursors. The reaction of 2-chloroimidazolium chlorides with carboxylic acids and amines to form amides likely proceeds through an NHC or a related activated species. researchgate.net
Imidazolinium Salts as Precursors to N-Heterocyclic Carbenes (NHCs)
Imidazolinium salts are the most prevalent and practical precursors for the synthesis of N-Heterocyclic Carbenes (NHCs), a class of persistent carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.org The stability and reactivity of the resulting NHC are readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. sioc-journal.cn The most common method for generating NHCs from imidazolinium salts involves the deprotonation of the C2-protonated salt using a strong base. beilstein-journals.org
However, alternative pathways exist that avoid the use of strong bases, which can sometimes lead to undesirable side reactions. beilstein-journals.org this compound chloride serves as a versatile precursor in such alternative strategies, particularly through reactions where the chloro group acts as a leaving group. researchgate.netgoogle.com Instead of deprotonation, the carbene can be generated in situ during reactions like oxidative addition to a metal center, a process discussed in detail in the following section. This approach allows for the formation of metal-carbene complexes under conditions that might not be compatible with free carbenes or strong bases. mdpi.com The synthesis of these precursor salts has been optimized over the years, with methods like microwave-assisted synthesis significantly reducing reaction times for related structures. organic-chemistry.org
Oxidative Addition Reactions for Metal-Carbene Complex Generation
Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex with a vacant coordination site inserts into a covalent bond (e.g., C-Cl), leading to an increase in both the formal oxidation state and the coordination number of the metal center. wikipedia.org This pathway provides a powerful method for the synthesis of NHC-metal complexes directly from 2-haloimidazolinium precursors, including this compound chloride. mdpi.com In this process, a low-valent metal center, typically with a d⁸ or d¹⁰ electron configuration, reacts with the C2-chloro bond of the imidazolinium salt. mdpi.comwikipedia.org
The reaction proceeds via the cleavage of the carbon-chlorine bond and the formation of new metal-carbon (M-C) and metal-chlorine (M-Cl) bonds. This results in a higher oxidation state for the metal. wikipedia.org Theoretical and experimental studies have shown that this method is viable for various metals, including those in Group 10 (Ni, Pd, Pt). acs.org Specifically, this compound chloride has been used as a carbene precursor for the synthesis of p-block element carbene complexes through oxidative addition. researchgate.net For example, it can react with compounds like germanium(II) chloride (GeCl₂·dioxane) and trichlorosilane (B8805176) (HSiCl₃). researchgate.netgoogle.com The use of a halo-imidazolium precursor like this compound chloride is predicted to lower the activation barrier for the oxidative addition compared to C-H bond activation of a standard imidazolium salt. acs.org
| Reactant | Product Type | Reference |
|---|---|---|
| GeCl₂·dioxane | p-Block Element Carbene Complex | researchgate.net |
| HSiCl₃ / NEt₃ | Silicon Carbene Complex | researchgate.netgoogle.com |
| Low-valent Pt(0), Pd(0) complexes | Transition Metal-Carbene Complex | acs.org |
Influence of Steric and Electronic Factors on Carbene Stability and Reactivity
The stability and reactivity of an N-heterocyclic carbene are profoundly influenced by the electronic and steric nature of the substituents attached to its heterocyclic core. beilstein-journals.orgsioc-journal.cn These factors dictate the carbene's σ-donating and π-accepting properties, its thermal stability, and its effectiveness as a ligand or catalyst.
Steric Factors: The N-substituents play a crucial role in kinetically stabilizing the carbene center by shielding it from unwanted reactions. Bulky groups, such as mesityl or diisopropylphenyl, are often employed to create highly stable, isolable NHCs. beilstein-journals.org In the case of the carbene derived from this compound chloride (1,3-dimethylimidazolin-2-ylidene), the N-substituents are methyl groups. These are sterically small, providing minimal steric protection to the carbene carbon. This reduced steric hindrance makes the carbene more susceptible to dimerization or reaction with other species but also renders it more accessible for coordination to a metal center or for catalytic reactions with substrates.
Electronic Factors: The saturated backbone of the imidazolinium ring (as opposed to the unsaturated imidazolium ring) makes the resulting carbene a stronger σ-donor. beilstein-journals.org This enhanced electron-donating ability leads to the formation of very strong bonds with metal centers, which can stabilize the resulting organometallic complexes. organic-chemistry.org The strong σ-donation from the 1,3-dimethylimidazolin-2-ylidene ligand can significantly influence the catalytic activity of its metal complexes.
Mechanistic Insights into Other Specific Reactions
Diazo-Transfer Reaction Mechanisms
This compound chloride (DMC) is a key starting material for generating highly efficient diazo-transfer reagents. nii.ac.jporganic-chemistry.org The reaction of DMC with sodium azide (B81097) (NaN₃) produces 2-azido-1,3-dimethylimidazolinium chloride (ADMC) or its corresponding hexafluorophosphate (B91526) (ADMP) and other salts. organic-chemistry.orgresearchgate.net These azido-imidazolinium salts are safer and more user-friendly alternatives to traditional diazo-transfer reagents like tosyl azide, as their byproducts are highly water-soluble, simplifying product isolation. organic-chemistry.orgorganic-chemistry.org
Deprotonation: A base removes a proton from the active methylene (B1212753) compound (the diazo acceptor), generating a nucleophilic carbanion. scielo.br
Nucleophilic Attack: The carbanion attacks the terminal nitrogen atom (the γ-nitrogen) of the 2-azido-1,3-dimethylimidazolinium salt. researchgate.net Isotopic labeling studies have confirmed that the two terminal nitrogen atoms of the azide group are transferred to the acceptor molecule. researchgate.net
Intermediate Formation and Fragmentation: This attack forms a transient intermediate, such as a triazene (B1217601) or triazoline-like species. researchgate.net This intermediate then fragments, releasing the diazo product and the urea byproduct (1,3-dimethylimidazolidin-2-one).
This methodology has been successfully applied to the diazotization of 1,3-dicarbonyl compounds and phenols, providing direct access to α-diazo-β-dicarbonyl compounds and diazoquinones, respectively. nii.ac.jporganic-chemistry.org
Ring-Opening Reaction Mechanisms of Thiiranes and Epoxides
This compound chloride can function as a powerful electrophilic activating agent, a property that can be harnessed for the ring-opening of strained heterocycles like epoxides and thiiranes. cmu.educmu.edu Although more commonly known as a dehydrating agent for forming esters and amides, its underlying reactivity involves the formation of a highly electrophilic intermediate that is susceptible to nucleophilic attack. cmu.edu
The proposed mechanism for the ring-opening of an epoxide or thiirane (B1199164) is analogous to Lewis acid-catalyzed ring-opening:
Activation: The lone pair of electrons on the heteroatom (oxygen in an epoxide, sulfur in a thiirane) attacks the electrophilic C2 carbon of the this compound cation, displacing the chloride ion. This forms a highly reactive oxonium or thionium (B1214772) ion intermediate. This activation step polarizes the carbon-heteroatom bonds, making the ring's carbon atoms significantly more electrophilic.
Nucleophilic Attack: A nucleophile present in the reaction medium then attacks one of the ring's carbon atoms. The regioselectivity of this attack is governed by both steric and electronic factors, similar to other ring-opening reactions of these heterocycles. scribd.com
Under conditions that favor an Sₙ2-like mechanism, the nucleophile will typically attack the less sterically hindered carbon atom. researchgate.net
If the substituents on the ring can stabilize a positive charge, the reaction may have more Sₙ1 character, leading to the preferential attack at the more substituted carbon atom. researchgate.net
Ring Opening: The nucleophilic attack results in the opening of the strained three-membered ring, yielding a 1,2-disubstituted product.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the analysis of 2-chloro-1,3-dimethylimidazolinium-mediated reactions, offering detailed information on molecular structure and dynamic processes in solution.
¹H NMR Studies for Reaction Monitoring and Stereoisomerization Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for real-time monitoring of reactions involving this compound chloride (DMC). Its ability to distinguish between different chemical environments allows for the tracking of reactants, intermediates, and products over time.
One significant application is in glycosylation reactions. The chlorination of sugars like 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose with DMC can be followed by ¹H NMR spectroscopy. researchgate.net This monitoring reveals the progress of the reaction and provides crucial information on stereoselectivity. For instance, studies have shown that the use of DMC in the synthesis of α-glycosyl chlorides leads to excellent α-selectivity. This is attributed to the in-situ isomerization of the initially formed β-glycosyl chlorides into the more thermodynamically stable α-anomers, a process directly observed and proven by ¹H NMR studies. researchgate.net
Furthermore, the stability of the this compound cation itself can be assessed using ¹H NMR. Time-dependent measurements in deuterated methanol (B129727) (CD₃OD) have shown that the compound undergoes decomposition over several hours, whereas it remains largely stable in chloroform-d (B32938) (CDCl₃) over a 24-hour period. cmu.edu This highlights the importance of solvent choice in reactions utilizing this reagent.
Research Findings from ¹H NMR Studies:
Reaction Progress: Enables tracking the conversion of starting materials to products in real-time. researchgate.net
Stereoisomerization: Proves the in-situ isomerization of β-glycosyl chlorides to the more stable α-isomers, explaining the high α-selectivity in certain glycosylation reactions. researchgate.net
Stability Analysis: Demonstrates the solvent-dependent stability of the imidazolinium salt. cmu.edu
¹³C NMR Spectroscopy for Structural Elucidation and Isotopic Tracing
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides direct information about the carbon skeleton of this compound and its derivatives. bhu.ac.in It is invaluable for confirming the structure of reaction products and for mechanistic studies involving isotopic labeling.
In the structural elucidation of adducts, such as the carbene complex (NHC Me)SiCl₄ formed from the reaction of this compound chloride with hexachlorodisilane (B81481), ¹³C NMR is used to confirm the structure of the resulting product. researchgate.net
A notable application of ¹³C NMR is in isotopic tracing studies. For example, in the synthesis of ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts, ¹³C NMR is crucial for distinguishing between different isotopomers. nih.govacs.org When 2-hydrazino-1,3-dimethylimidazolinium is nitrosated with Na¹⁵NO₂, it forms a mixture of α- and γ-¹⁵N-labeled azides. The inverse-gated ¹³C NMR spectrum of the product exhibits distinct signals for the C2 carbon of each isomer. The C2 carbon of the γ-isomer appears as a singlet, while the C2 carbon of the α-isomer appears as a doublet due to coupling with the adjacent ¹⁵N nucleus (¹J(¹⁵N,¹³C)). nih.govacs.org This allows for the unambiguous assignment and quantification of the isomers formed.
¹³C NMR Data for ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (B91526) (1b) in DMSO-d₆
| Isomer | C2 Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| γ-1b | 155.18 | Singlet | N/A |
| α-1b | 155.17 | Doublet | 6.6 Hz (¹J(¹⁵N,¹³C)) |
| Data sourced from studies on ¹⁵N-labeled diazo-transfer reagents. nih.govacs.org |
This detailed analysis confirms that the reaction produces a mixture of isomers, providing key mechanistic insights that would be difficult to obtain otherwise. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, providing a characteristic fingerprint for different functional groups and bonding arrangements.
Vibrational Analysis in Reaction Intermediates and Products
IR spectroscopy is particularly useful for identifying key functional groups in products and intermediates derived from this compound. In the synthesis of ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts, IR analysis is used to characterize the azido (B1232118) group (N₃) in the final product. acs.org
The vibrational frequency of the azido group is sensitive to its isotopic composition. The unlabeled 2-azido-1,3-dimethylimidazolinium salt shows a characteristic IR band for the azido stretch. acs.org Upon substitution with ¹⁵N, this band shifts to a lower frequency (a red shift), and the spectrum can become more complex. nih.govacs.org For instance, a mixture of α- and γ-¹⁵N-labeled azido-imidazolinium salts displays two major bands, corresponding to the different isotopomers. This allows for the confirmation of isotopic incorporation and provides another layer of evidence for the reaction mechanism. nih.gov
Vibrational Frequencies for Azido Groups in Imidazolinium Salts
| Compound | Isotopic Label | IR Frequency (cm⁻¹) |
| 2-Azido-1,3-dimethylimidazolinium Chloride (1a) | ¹⁵N-labeled | 2130, 2155 |
| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (1b) | ¹⁵N-labeled | 2130, 2157, 2171 |
| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (1b') | Unlabeled | 2176 |
| Data sourced from studies on ¹⁵N-labeled diazo-transfer reagents. acs.org |
The appearance of multiple bands in the labeled products is attributed to the presence of different isomers and, in some cases, Fermi resonance effects. acs.org
X-ray Crystallography
X-ray crystallography provides definitive, high-resolution structural information by mapping the electron density of a crystalline solid.
Structural Determination of this compound Complexes and Adducts
This technique has also been applied to elucidate the structures of more complex adducts. For example, the reaction of this compound chloride with hexachlorodisilane yields a carbene-silicon adduct, (NHC Me)SiCl₄. researchgate.net Its molecular structure was unequivocally confirmed by single-crystal X-ray diffraction, providing concrete evidence for the carbene transfer mechanism. researchgate.net Similarly, the structure of 2-chloro-1,3-diisopropyl-4,5-dimethylimidazolium dichlorophosphate (B8581778), a related compound, was solved using X-ray single crystal methods, detailing the arrangement of the imidazolium (B1220033) cation and the dichlorophosphate anion. researchgate.net
Crystallographic Data for this compound Chloride
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| a (Å) | 12.203 |
| b (Å) | 8.517 |
| c (Å) | 7.388 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Data obtained from the Crystallography Open Database. nih.gov |
These crystallographic studies are essential for understanding the fundamental structure of the reagent and for verifying the outcomes of its reactions at a molecular level.
Computational Chemistry and Theoretical Modeling of 2 Chloro 1,3 Dimethylimidazolinium Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecular systems. For imidazolium-based ionic liquids and reagents, DFT calculations can provide a robust understanding of their geometry, stability, and reactivity. researchgate.net
Theoretical studies on related imidazolium (B1220033) salts, such as 1,3-dimethylimidazolium (B1194174) chloride, have utilized methods like second-order Møller-Plesset perturbation theory (MP2) and DFT to analyze their electronic structure. orgsyn.orgsigmaaldrich.com These studies provide a framework for understanding the 2-chloro-1,3-dimethylimidazolinium cation.
The introduction of an electron-withdrawing chlorine atom at the C2 position significantly influences the electronic distribution within the imidazolinium ring. This substitution makes the C2 carbon highly electrophilic, a key factor in the compound's role as a powerful dehydrating agent. cmu.eduresearchgate.net The positive charge of the cation is delocalized across the N-C-N fragment, but the C2 carbon bears a substantial partial positive charge, making it the primary site for nucleophilic attack. This inherent electrophilicity is the basis for its wide application in activating carboxylic acids and promoting condensation reactions. jst.go.jp
Computational models can predict the frontier molecular orbitals (HOMO and LUMO) of the cation. For the this compound cation, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered predominantly on the C2 carbon. A low LUMO energy would indicate a high susceptibility to nucleophilic attack, thus predicting its high reactivity as an electrophile.
The this compound chloride (DMC) is widely used to facilitate dehydration reactions, such as the formation of heterocycles and glycosidic bonds. cmu.edubeilstein-journals.org DFT calculations are instrumental in elucidating the mechanisms of these transformations by mapping the reaction pathways and identifying the transition states.
A plausible mechanism for reactions mediated by DMC involves the initial attack of a nucleophile (e.g., a carboxylate or a hydroxyl group) on the highly electrophilic C2 carbon of the imidazolinium ring. This results in the displacement of the chloride ion and the formation of a reactive intermediate. This intermediate then undergoes subsequent reaction with another nucleophile, leading to the final product and the regeneration of the 1,3-dimethyl-2-imidazolidinone (B1670677) urea (B33335) byproduct.
For example, in the DMC-mediated synthesis of glycosyl chlorides, a proposed mechanism involves the nucleophilic attack of the anomeric hydroxyl group of a sugar on the C2 carbon of DMC. researchgate.net Computational modeling of this process would involve locating the transition state for this nucleophilic substitution step. The geometry of the transition state would reveal the concerted or stepwise nature of the bond formation and cleavage, while the calculated activation energy would provide a quantitative measure of the reaction rate. While specific DFT studies detailing the transition states for DMC-mediated reactions are not extensively published, the principles of such calculations are well-established for analogous reaction types. libretexts.org
The flexibility of the imidazolinium ring and the rotation of its substituents can lead to multiple stable conformations. Conformational analysis using DFT helps to identify the low-energy structures of the this compound cation and understand how its shape influences its reactivity. figshare.comacs.org
Studies on similar imidazolium salts have shown that different conformations can exist with relatively small energy differences. researchgate.net For the this compound cation, a key conformational feature would be the orientation of the C-Cl bond relative to the plane of the imidazolinium ring. A potential energy surface (PES) can be calculated by systematically varying key dihedral angles and bond lengths to map the energy landscape of the molecule. libretexts.org
The global minimum on the PES corresponds to the most stable conformation of the cation. Other local minima represent less stable conformers that may also be present at room temperature. The energy barriers between these conformers, which correspond to saddle points on the PES, determine the rate of interconversion. chemrxiv.org Understanding the conformational preferences is crucial as the accessibility of the electrophilic C2 site can be affected by the steric hindrance imposed by the methyl groups in different conformations.
| Computational Task | Objective | Expected Outcome for this compound |
| Geometry Optimization | Find the lowest energy structure. | Identification of the most stable 3D arrangement of atoms. |
| Frequency Calculation | Confirm minima and calculate vibrational frequencies. | Confirmation that the optimized structure is a true minimum (no imaginary frequencies). |
| Potential Energy Scan | Explore conformational space. | A profile of energy changes as a function of dihedral angle rotation (e.g., around C-N bonds). |
| Transition State Search | Locate the highest energy point along a reaction coordinate. | The structure and energy of the transition state for a given reaction step. |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.
The MEP map of the this compound cation would provide a clear visual representation of its electrophilic and nucleophilic regions. The potential is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For the this compound cation, a strong region of positive electrostatic potential (blue) is expected around the C2 carbon and the hydrogen atoms of the methyl groups. The most positive potential would be concentrated at the C2 position, confirming it as the primary electrophilic site for reactions with nucleophiles like alcohols, amines, and carboxylic acids. The chloride counter-ion, in contrast, would be a center of negative potential. The nitrogen atoms within the ring, while part of the delocalized positive charge, would be less electrophilic than the C2 carbon. This detailed mapping helps to rationalize the observed regioselectivity in reactions where multiple potential reaction sites exist.
Thermochemical Investigations
Computational thermochemistry allows for the calculation of thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy for the this compound cation and its reactions. These calculations can predict the spontaneity and equilibrium position of chemical processes.
DFT calculations, combined with statistical mechanics, can be used to compute these thermochemical quantities. For instance, the enthalpy of formation of the cation could be determined using atomization or isodesmic reaction schemes. Furthermore, the Gibbs free energy change (ΔG) for a reaction involving DMC can be calculated to predict whether the reaction is thermodynamically favorable.
Q & A
Q. What are the primary synthetic applications of 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in carbohydrate chemistry?
DMC is widely used to activate unprotected sugars for glycosylation and oxazoline formation. In aqueous conditions, DMC reacts with free hydroxyl groups of sugars to generate reactive oxazoline intermediates, enabling one-pot synthesis of 1,2-trans-glycosides and (1→6)-linked disaccharides without requiring protective groups . For example, DMC converts unprotected 2-acetamido sugars into oxazolines, which are then coupled with alcohols to form glycosidic bonds in high yields (e.g., 80–95% for mannose derivatives) .
Q. How does DMC facilitate chemoenzymatic synthesis of glycoproteins?
DMC chemically installs oxazoline functionalities on glycan moieties in aqueous environments, which are subsequently transferred enzymatically to proteins. This method avoids harsh chemical conditions and enables site-specific glycosylation. For instance, DMC-mediated oxazoline formation on oligosaccharides allows Endo-F3 glycosynthase mutants to attach glycans to antibody Fc domains quantitatively, as confirmed by HPAEC-PAD and NMR .
Q. What are the standard reaction conditions for DMC-mediated coupling in nucleotide synthesis?
DMC, in combination with imidazole, acts as a coupling agent in nucleotide synthesis. Typical conditions involve aqueous media with triethylamine (NEt₃) to neutralize HCl byproducts. For example, dinucleoside 5’,5’-polyphosphates are synthesized via mechanochemical grinding under solvent-free conditions to minimize hydrolysis, achieving moderate yields (40–60%) due to competing side reactions (e.g., DNP formation) .
Advanced Research Questions
Q. How can researchers optimize DMC-mediated reactions to suppress hydrolysis and side-product formation?
Hydrolysis of DMC-activated intermediates is a key challenge. Solvent-free mechanochemical grinding reduces water exposure, improving yields of nucleoside polyphosphates by ~20% compared to traditional aqueous methods . Additionally, precise stoichiometric control of DMC and base (e.g., NEt₃) minimizes overactivation. For example, using a 2:1 molar ratio of DMC to sugar hydroxyl groups in oxazoline synthesis reduces side reactions like oligomerization .
Q. What experimental strategies resolve contradictions in macrodiolide formation using DMC?
DMC promotes intermolecular macrodimerization of hydroxy carboxylic acids, but outcomes vary with substrate structure. In the synthesis of macroviracin A, C22-hydroxy carboxylic acid successfully formed a macrodiolide core (75% yield) using DMC and DMAP . However, attempts to replicate this with seco acid 2 resulted in undesired 14-membered lactones (e.g., 23) instead of dimeric products. Adjusting steric hindrance via preorganization (e.g., templating agents) or alternative coupling reagents (e.g., EDC/HOBt) may resolve such discrepancies .
Q. How do researchers validate the stereochemical outcomes of DMC-mediated glycosylation?
Validation involves NMR (e.g., H, C) and chromatographic techniques. For 1,2-trans-glycosides, nuclear Overhauser effect (NOE) correlations between the anomeric proton and the 2-acetamido group confirm stereochemistry. HPAEC-PAD analysis detects retention time shifts (e.g., 3 min for oxazoline vs. free sugar) to monitor reaction progress .
Key Methodological Insights
- Reaction Monitoring : Use HPAEC-PAD or LC-MS to track oxazoline formation and glycosylation efficiency .
- Purification : Gel filtration (e.g., Sephadex G-15) effectively separates DMC byproducts from sugar derivatives .
- Contradiction Analysis : Compare substrate conformational flexibility and steric profiles when macrodimerization fails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
